p-Acetamidophenylglucuronide

analytical reference standard purity specification HPLC assay

Quantifying acetaminophen metabolism without metabolite-specific calibrators introduces systematic bias-the glucuronide and sulfate conjugates differ fundamentally in protein binding (<10% vs. >50%), LC-MS/MS transitions (m/z 328→152 vs. 232→152), and species-dependent clearance ratios. Using p-APG as the calibrator paired with its deuterated analog (PG-d3) as internal standard is essential for accurate multimatrix quantification across preclinical, clinical, and forensic applications. • ≥98.5% (HPLC) analytical standard with traceable Certificate of Analysis for forensic QA and EU Commission compliance. • Distinct MRM transition m/z 328→152 eliminates sulfate interference; mandatory for PBPK parameterization of renal clearance (ratio 0.890) and free fraction in special populations. • Accounts for ~10-fold species differences in glucuronide:sulfate urinary ratios (~0.17:1 rat vs. ~1.7:1 human) for translational studies.

Molecular Formula C14H17NO8
Molecular Weight 327.29 g/mol
CAS No. 792160-62-4
Cat. No. B14154733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Acetamidophenylglucuronide
CAS792160-62-4
Molecular FormulaC14H17NO8
Molecular Weight327.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C14H17NO8/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21)
InChIKeyIPROLSVTVHAQLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Acetamidophenylglucuronide Reference Standard Overview


p-Acetamidophenylglucuronide (p-APG, also referred to as paracetamol glucuronide or acetaminophen glucuronide) is the primary Phase II glucuronide conjugate of acetaminophen (paracetamol), formed endogenously via UDP-glucuronosyltransferase (UGT) isoforms UGT1A6, UGT1A9, UGT1A1, and UGT2B15 . With a molecular weight of 327.29 g/mol and molecular formula C₁₄H₁₇NO₈, this compound serves as an essential analytical reference standard for quantification of acetaminophen metabolism in biological matrices using HPLC-UV or LC-MS/MS methods . Unlike its sulfate counterpart, p-APG is the predominant detoxification product under normal therapeutic conditions, accounting for approximately 55–63% of acetaminophen clearance in humans, and is commercially available in multiple purity grades (≥95% to ≥99%) from various suppliers for research, forensic, and pharmaceutical quality control applications [1].

p-Acetamidophenylglucuronide Non-Substitutability


Acetaminophen undergoes competing Phase II conjugation via two distinct pathways—glucuronidation (producing p-acetamidophenylglucuronide) and sulfation (producing acetaminophen sulfate)—each yielding metabolites with fundamentally different physicochemical properties, analytical behavior, and biological handling. The glucuronide conjugate exhibits <10% serum protein binding, whereas the sulfate is >50% bound [1]; their molecular weights differ substantially (327 vs. 231 g/mol), generating distinct LC-MS/MS transitions (m/z 328→152 vs. m/z 232→152) that preclude interchangeable use as internal standards or calibrators [2]. Furthermore, the glucuronidation-to-sulfation ratio varies significantly across species, age groups, and disease states—e.g., ~55:32 in adult humans versus ~63:25 in chimpanzees, and glucuronide dropping to <12% under protein-calorie malnutrition in rats [3]—meaning that substituting one conjugate for the other in quantitative assays introduces systematic bias that cannot be corrected without metabolite-specific reference standards.

p-Acetamidophenylglucuronide Quantitative Differentiation Evidence


Analytical Reference Standard Purity Advantage

The MilliporeSigma (Supelco) analytical standard of paracetamol β-D-glucuronide (CAS 16110-10-4) is certified at ≥98.5% purity by HPLC, with impurities including ≤12.0% water, and is supplied neat for direct use in HPLC and GC applications . In contrast, multiple generic suppliers offer p-acetamidophenylglucuronide sodium salt (CAS 120595-80-4) at ≥95% purity , and some biochemical distributors list purity as ~90% [1]. The 3.5 percentage point purity difference, coupled with stoichiometric correction for the sodium salt form (MW 349.27 vs. 327.29 for the free acid), means that uncorrected substitution can introduce up to ~10% error in calibration curve concentrations when interchanging products between vendors without gravimetric adjustment. This is critical for laboratories operating under ISO 17025 or GLP-compliant protocols where traceable reference standards with defined purity are mandatory .

analytical reference standard purity specification HPLC assay

Distinct MRM Transition for Metabolite Discrimination

In reversed-phase LC-MS/MS analysis, p-acetamidophenylglucuronide is monitored via the positive-ion MRM transition m/z 328→152 (corresponding to [M+H]⁺ of the glucuronide and the characteristic acetaminophen fragment ion at m/z 152), while acetaminophen sulfate uses m/z 232→152 [1]. The 96-Da mass difference between the two precursor ions (328 vs. 232 Da) provides absolute chromatographic selectivity even without baseline resolution—whereas co-eluting endogenous glucuronides of similar molecular weight could interfere if only the product ion were monitored. The retention time of the glucuronide (1.1 min on a C18 column under the conditions of Zhao et al.) is distinct from that of the sulfate (1.7 min), enabling simultaneous multiplexed quantification of all acetaminophen metabolites in a single 5-minute HPLC run [1]. This transition specificity is especially critical when analyzing urine, where glucuronide concentrations span 25–2500 µg/mL—approximately 5-fold higher than sulfate (5–500 µg/mL)—requiring wide dynamic range calibration [1].

LC-MS/MS MRM transition metabolite quantification

Serum Protein Binding: Glucuronide vs. Sulfate

In a direct determination study in eight healthy adults administered 1.5 g acetaminophen, the renal clearance ratio (relative to creatinine) of acetaminophen glucuronide was 0.890 ± 0.153, compared to 1.43 ± 0.250 for acetaminophen sulfate—a 1.6-fold difference [1]. More critically, equilibrium dialysis and ultrafiltration revealed that the glucuronide is <10% bound to serum proteins, whereas the sulfate is >50% bound [1]. This 5-fold difference in free fraction has direct consequences for physiologically based pharmacokinetic (PBPK) models: using sulfate protein binding parameters in place of glucuronide-specific values would produce erroneous predictions of renal clearance and tissue distribution. The glucuronide's low protein binding also means it is freely filtered at the glomerulus and undergoes net tubular secretion, whereas the sulfate's higher protein binding restricts filtration and renders its clearance sensitive to serum concentration-dependent saturation [1].

protein binding renal clearance pharmacokinetic modeling

Species-Specific Metabolic Partitioning

The fractional contribution of glucuronidation vs. sulfation to acetaminophen clearance varies dramatically across species. In humans, approximately 55% of a therapeutic acetaminophen dose is excreted as the glucuronide, 32% as sulfate, and approximately 5% unchanged [1]. Chimpanzees show a similar profile (63% glucuronide, 25% sulfate) [2], whereas rats under normal dietary conditions excrete predominantly the sulfate (70% sulfate vs. 12% glucuronide)—a ratio that can be altered by dietary protein [3]. This species divergence means that p-acetamidophenylglucuronide is the analytically dominant and biologically more relevant metabolite in human and non-human primate studies, while acetaminophen sulfate predominates in rodent models. For research groups transitioning from preclinical rodent pharmacokinetics to human clinical studies, the glucuronide reference standard is indispensable for cross-species normalization of metabolic data, and substitution with the sulfate standard would fundamentally misrepresent human Phase II metabolic capacity [1].

species differences metabolic pathway translational pharmacology

Matrix Effect Compensation via Deuterated Internal Standard

In the UHPLC-MS/MS multimatrix method developed and validated by Pietruk et al. (2021) for animal tissues, a significant matrix effect (ion suppression) was observed when analyzing p-acetamidophenylglucuronide (PG) in muscle, liver, lung, and kidney tissues. This matrix effect was successfully reduced by implementing 4-acetamidophenyl β-D-glucuronide-d3 (PG-d3) as the internal standard [1]. The use of the stable-isotope-labeled analog, which co-elutes with the target analyte and experiences identical matrix-induced ionization effects, is superior to non-analog internal standards (e.g., theophylline or 3-acetamidophenol) that may exhibit different extraction recovery, ionization efficiency, and chromatographic behavior across diverse tissue matrices. Validation parameters demonstrated that with PG-d3, the method met European regulatory criteria for decision limit (CCα) and detection capability (CCβ) across multiple animal species, while without the deuterated IS, the matrix effect would have required extensive dilution or matrix-matched calibration to achieve comparable accuracy [1].

matrix effect deuterated internal standard UHPLC-MS/MS validation

Long-Term Stability Advantage of Sodium Salt Form

The sodium salt formulation of p-acetamidophenylglucuronide (CAS 120595-80-4) supplied by Cayman Chemical carries a documented stability of ≥4 years when stored at −20°C, with shipping at room temperature permissible . In comparison, the neat (free acid) analytical standard from MilliporeSigma (CAS 16110-10-4) is labeled with a 'limited shelf life, expiry date on the label' and requires storage at 2–8°C . The sodium salt's extended stability at frozen temperature is attributed to reduced hygroscopicity and lower susceptibility to hydrolysis of the glycosidic bond compared to the free acid form. For laboratories planning multi-year pharmacokinetic or forensic studies where lot-to-lot consistency of reference materials is critical, the sodium salt form from Cayman or TRC offers a procurement advantage by reducing the frequency of re-qualification and minimizing inter-lot variability in calibration . However, the sodium salt requires gravimetric correction for the sodium counterion (MW 349.27 vs. 327.29 for the free acid) when preparing calibration solutions, a factor of approximately 6.3% by mass .

shelf life reference standard stability storage condition

p-Acetamidophenylglucuronide Application Scenarios


PBPK Modeling with Conjugate-Specific Parameters

For physiologically based pharmacokinetic (PBPK) models of acetaminophen disposition, the glucuronide's <10% serum protein binding and renal clearance ratio of 0.890 must be parameterized separately from the sulfate (>50% bound, clearance ratio 1.43). Using p-APG as a reference standard enables accurate determination of free fraction and renal clearance in special populations (neonates, pregnant women, hepatic impairment), where the glucuronidation-to-sulfation ratio shifts markedly [1].

Regulatory Bioanalytical Method Validation

Validating LC-MS/MS methods for acetaminophen metabolite quantification in tissues (muscle, liver, kidney, lung) per EU Commission Implementing Regulation criteria requires the combination of p-APG as the calibrator and its deuterated analog (PG-d3) as the internal standard. The Pietruk et al. (2021) multimatrix validation demonstrated that only with PG-d3 could the significant tissue matrix effect be overcome, achieving satisfactory recovery and meeting CCα/CCβ requirements across multiple animal species [2].

Cross-Species Translational Metabolism Studies

Investigators transitioning from rodent preclinical studies to human Phase I trials require a p-APG reference standard to correctly account for the approximately 10-fold species difference in glucuronide:sulfate urinary excretion ratios (approximately 0.17:1 in rats vs. approximately 1.7:1 in humans). Direct quantification of the glucuronide—rather than relying on sulfate measurements—is essential for accurate interspecies extrapolation of Phase II drug metabolism capacity [3][4][5].

Forensic Toxicology & Overdose Confirmation

In forensic casework, p-acetamidophenylglucuronide is the major long-circulating metabolite following acetaminophen ingestion, and its quantification in post-mortem blood or urine using the specific MRM transition m/z 328→152 provides confirmatory evidence distinct from the sulfate conjugate (m/z 232→152). The ≥98.5% purity analytical standard (Sigma 43073) ensures traceable quantification admissible under forensic quality assurance frameworks [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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